tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate
Overview
Description
tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where a pyrrolidine ring is fused to a quinoline moiety, creating a spiro linkage. Such structures are of significant interest in medicinal chemistry due to their potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Spirocyclization: The spiro linkage is formed by reacting the pyrrolidine intermediate with a quinoline derivative. This step often requires a catalyst and specific reaction conditions to ensure the correct formation of the spiro center.
tert-Butyl Protection: The final step involves the introduction of the tert-butyl group to protect the carboxylate functionality. This is usually done using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The spirocyclic structure allows for various substitution reactions, especially at the quinoline ring, where electrophilic aromatic substitution can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nitrated derivatives of the quinoline ring.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s spirocyclic structure is of interest in the development of new pharmaceuticals. Spiro compounds often exhibit enhanced biological activity and stability, making them promising candidates for drug development.
Medicine
Research into this compound’s potential medicinal properties includes its use as a scaffold for designing new drugs with anti-cancer, anti-inflammatory, or antimicrobial activities. The spiro linkage can impart unique pharmacokinetic properties, such as improved bioavailability and metabolic stability.
Industry
In the chemical industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its structural rigidity and functional versatility.
Mechanism of Action
The mechanism by which tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The spirocyclic structure can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Spiro[pyrrolidine-3,3’-indoline]: Another spirocyclic compound with a pyrrolidine and indoline moiety.
Spiro[pyrrolidine-3,3’-benzofuran]: Features a spiro linkage between pyrrolidine and benzofuran.
Spiro[pyrrolidine-3,3’-chroman]: Combines pyrrolidine with chroman in a spirocyclic structure.
Uniqueness
tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate is unique due to the presence of the quinoline moiety, which is known for its diverse biological activities. The tert-butyl group provides additional stability and protection, making it a versatile intermediate in synthetic chemistry.
This compound’s distinct structure and reactivity profile make it a valuable subject of study in various scientific fields, from organic synthesis to drug discovery.
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1,4-dihydroquinoline-3,3'-pyrrolidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-9-8-17(11-19)10-12-6-4-5-7-13(12)18-14(17)20/h4-7H,8-11H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNJZAUQELRVHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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